molecular formula C13H23ClPd B3169213 Chloro[(1,2,5,6-eta)-1,5-cyclooctadiene](2,2-dimethylpropyl)-palladium, 95% CAS No. 935838-06-5

Chloro[(1,2,5,6-eta)-1,5-cyclooctadiene](2,2-dimethylpropyl)-palladium, 95%

Cat. No. B3169213
M. Wt: 321.2 g/mol
InChI Key: XLFVUOJKOOAGBQ-PHFPKPIQSA-M
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Description

Chloro(1,2,5,6-eta)-1,5-cyclooctadiene-palladium, also known as [Pd(1,5-COD)(neopentyl)(Cl)], is a chemical compound with the empirical formula C13H23ClPd . It is a solid substance used as a catalyst in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a palladium atom (Pd) bonded to a chlorine atom (Cl), a neopentyl group (2,2-dimethylpropyl), and a 1,5-cyclooctadiene group . The exact arrangement of these groups around the palladium atom would require more detailed structural data.


Chemical Reactions Analysis

This compound is a catalyst suitable for various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 105-110°C . Its molecular weight is 321.19 .

Scientific Research Applications

Asymmetric Synthesis

This palladium compound has been applied in the synthesis of chiral compounds, showcasing its potential in asymmetric synthesis. For instance, it has been used in the synthesis of 2,6-dimethyl-9-aryl-9-phosphabicyclo[3.3.1]nonanes, leading to chiral tetrahydroquinolines and related compounds through palladium-catalyzed allylic alkylation. This demonstrates the compound's utility in creating complex, chiral molecular architectures, which are crucial in the development of pharmaceuticals and fine chemicals (O. Hara et al., 2007).

Carbonylation Reactions

It also plays a significant role in carbonylation reactions. Acylpalladium(II) complexes, formed through the carbonylation of attack products by ammonia, benzylamine, and phthalimide on dichloro-(η4-cyclooctadiene)palladium, have been isolated and characterized. These complexes are involved in the formation of bicyclic nonenones, illustrating the compound's utility in intricate carbon-carbon bond-forming reactions, which are fundamental in organic synthesis (H. Hemmer et al., 1975).

Improvement of Catalyst Lifetime

The addition of 1,5-cyclooctadiene has shown to remarkably improve the lifetime of palladium catalysts, leading to high yields of benzylation products. This finding is significant for industrial applications where catalyst stability and longevity are crucial for the economic viability of chemical processes (Ryoichi Kuwano et al., 2004).

Olefin Carbonylation Reactions

In olefin carbonylation reactions, this palladium compound has been utilized to understand the stereochemistry of hydroxypalladation of cyclooctadiene. The reaction specificity and outcome provide valuable insights into the mechanistic pathways of carbonylation, essential for designing more efficient catalytic processes (J. Stille et al., 1976).

properties

IUPAC Name

chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.C5H11.ClH.Pd/c1-2-4-6-8-7-5-3-1;1-5(2,3)4;;/h1-2,7-8H,3-6H2;1H2,2-4H3;1H;/q;-1;;+2/p-1/b2-1-,8-7-;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFVUOJKOOAGBQ-PHFPKPIQSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[CH2-].C1CC=CCCC=C1.Cl[Pd+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([CH2-])(C)C.C1/C=C\CC/C=C\C1.Cl[Pd+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClPd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro[(1,2,5,6-eta)-1,5-cyclooctadiene](2,2-dimethylpropyl)-palladium, 95%

CAS RN

935838-06-5
Record name Chloro[(1,2,5,6-eta)-1,5-cyclooctadiene](2,2-dimethylpropyl)-palladium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloro[(1,2,5,6-eta)-1,5-cyclooctadiene](2,2-dimethylpropyl)-palladium, 95%
Reactant of Route 2
Chloro[(1,2,5,6-eta)-1,5-cyclooctadiene](2,2-dimethylpropyl)-palladium, 95%
Reactant of Route 3
Chloro[(1,2,5,6-eta)-1,5-cyclooctadiene](2,2-dimethylpropyl)-palladium, 95%
Reactant of Route 4
Chloro[(1,2,5,6-eta)-1,5-cyclooctadiene](2,2-dimethylpropyl)-palladium, 95%
Reactant of Route 5
Chloro[(1,2,5,6-eta)-1,5-cyclooctadiene](2,2-dimethylpropyl)-palladium, 95%
Reactant of Route 6
Chloro[(1,2,5,6-eta)-1,5-cyclooctadiene](2,2-dimethylpropyl)-palladium, 95%

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